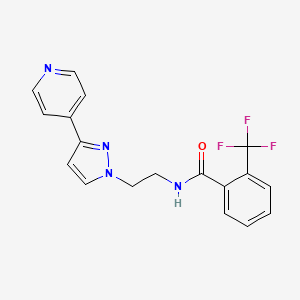

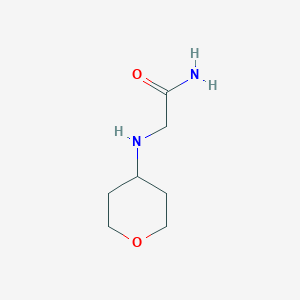

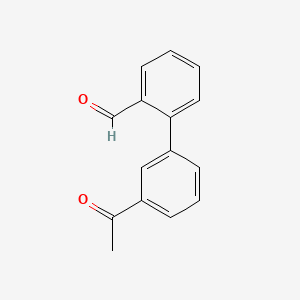

N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MI-2, is a chemical compound that has gained significant attention in the field of cancer research. MI-2 is a small molecule inhibitor that targets the MDM2-p53 interaction, which is a crucial pathway in the development and progression of cancer. In

Applications De Recherche Scientifique

Metabolic Pathways and Genetic Differences

Research on compounds structurally related to N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, such as paracetamol, highlights the complexity of drug metabolism. Genetic differences among individuals can significantly influence the activation of metabolic pathways like glucuronidation, sulfation, and oxidation. This diversity in metabolism suggests potential variations in the efficacy and safety of drugs, underscoring the importance of understanding these metabolic mechanisms and genetic predispositions for optimizing therapeutic strategies (Li-zi Zhao & G. Pickering, 2011).

Antitumorigenic and Antiangiogenic Effects

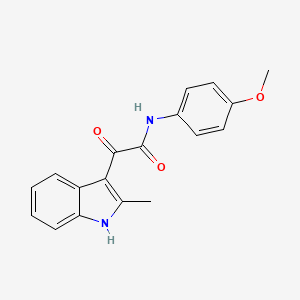

Another avenue of research into compounds related to N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide includes their potential antitumorigenic and antiangiogenic effects. Studies on 2-methoxyestradiol, a metabolite of estrogen that shares some structural characteristics with N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, demonstrate significant antitumorigenic and antiangiogenic properties. These findings suggest a promising area of research for N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its analogs in cancer treatment, focusing on their potential to inhibit tumor growth and angiogenesis (B. Zhu & A. Conney, 1998).

Advanced Oxidation Processes and Environmental Impact

The degradation of acetaminophen, a compound related to N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, via advanced oxidation processes (AOPs) offers insights into environmental safety and pharmaceutical disposal practices. Research in this area provides a comprehensive overview of the kinetics, mechanisms, and biotoxicity of degradation by-products. Understanding the environmental impact and potential risks associated with the disposal of pharmaceuticals and their by-products is crucial for developing safer and more sustainable practices. This area of research underscores the importance of evaluating the ecological footprint of pharmaceutical compounds and their degradation products (Mohammad Qutob et al., 2022).

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-16(14-5-3-4-6-15(14)19-11)17(21)18(22)20-12-7-9-13(23-2)10-8-12/h3-10,19H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLIUGRPIKPXTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutyl]amino]-4-oxobut-2-enoate](/img/structure/B2734456.png)

![N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine](/img/structure/B2734460.png)

![2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2734462.png)

![2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B2734463.png)